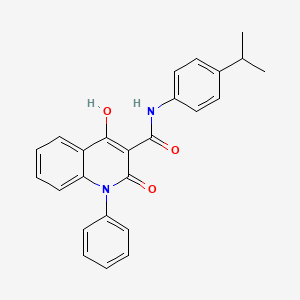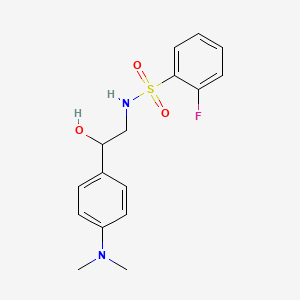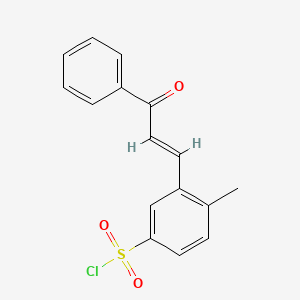
2-(2-Methoxybenzyl)quinuclidin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(2-Methoxybenzyl)quinuclidin-3-one” is a chemical compound with the CAS Number: 196713-17-4 . It has a molecular weight of 245.32 and its IUPAC name is this compound .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the linear formula: C15H19NO2 . The InChI code for this compound is 1S/C15H19NO2/c1-18-14-5-3-2-4-12(14)10-13-15(17)11-6-8-16(13)9-7-11/h2-5,11,13H,6-10H2,1H3 .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., were not available in the sources I found.Aplicaciones Científicas De Investigación
Synthesis Techniques and Structural Analysis
- Synthesis and Structure of Quinuclidines : Research has detailed the synthesis of quinuclidines with specific groups, highlighting stereospecific reduction processes to obtain diastereomeric alcohols and amines, with configurations established through spectral data analysis. This foundational work supports further exploration of quinuclidine derivatives for various applications (Vorob'eva et al., 1983).
- Molecular Structure Investigations : Studies on the molecular structure of quinuclidine derivatives, including (Z) and (E) geometric isomers, have provided insights into their conformation and potential interactions in biological systems. These structural analyses help in understanding the reactivity and potential pharmacological applications of quinuclidine compounds (Santini et al., 1995).
Potential Antioxidative and Antimicrobial Agents
- Antioxidative and Antimicrobial Potential : Novel quinuclidine derivatives have been synthesized and tested for their antioxidative and antimicrobial properties. Such compounds have shown promising results against a variety of bacteria and fungi, highlighting their potential as new therapeutic agents. This area of research explores the biomedical applications of quinuclidine derivatives beyond their traditional uses (Odžak et al., 2017).
Catalysis and Organic Synthesis Applications
- Rhodium-Catalyzed Synthesis : The use of quinuclidine derivatives in rhodium-catalyzed synthesis processes for creating benzopyrans demonstrates their utility in facilitating complex organic reactions. These methodologies can be applied in the synthesis of polyheteroaromatic compounds, showing the role of quinuclidine derivatives in advancing synthetic organic chemistry (Yadagiri et al., 2018).
Safety and Hazards
Propiedades
IUPAC Name |
2-[(2-methoxyphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2/c1-18-14-5-3-2-4-12(14)10-13-15(17)11-6-8-16(13)9-7-11/h2-5,11,13H,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJYGDTXXORLHBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC2C(=O)C3CCN2CC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80387169 |
Source


|
| Record name | 2-(2-methoxybenzyl)quinuclidin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80387169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
196713-17-4 |
Source


|
| Record name | 2-(2-methoxybenzyl)quinuclidin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80387169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(3-chlorophenyl)(cyano)methyl]-2-[(2-methylfuran-3-yl)formamido]acetamide](/img/structure/B2928308.png)

![9-(3-methoxyphenyl)-1-methyl-3-[(4-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2928311.png)
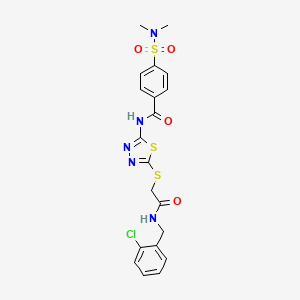
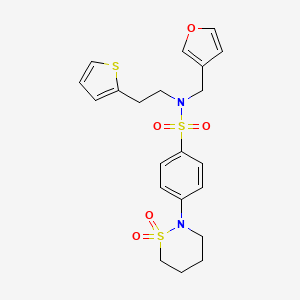
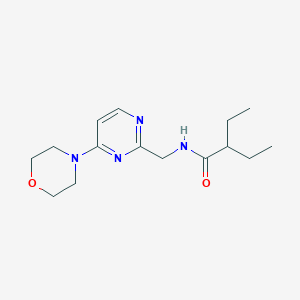
![7,7-Dimethyl-1-(((4-(thiophen-2-yl)piperidin-1-yl)sulfonyl)methyl)bicyclo[2.2.1]heptan-2-one](/img/structure/B2928317.png)
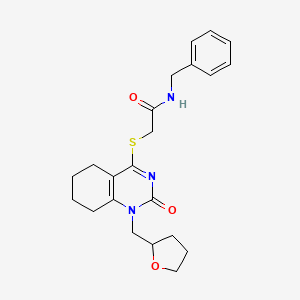
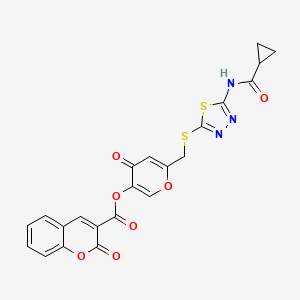
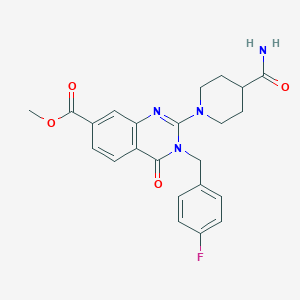
![(2E)-2-[(3,4-dichlorophenyl)methylidene]-4,9-dihydro-3H-carbazol-1-one](/img/structure/B2928323.png)
